Methyl4-amino-4-ethylhexanoatehydrochloride

Description

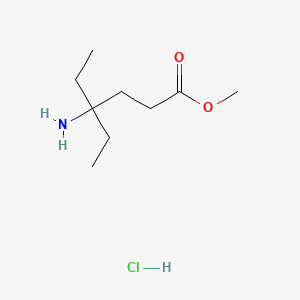

Methyl 4-amino-4-ethylhexanoate hydrochloride is an organic compound featuring an ethyl-substituted hexanoate backbone with an amino group and a methyl ester, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical and biochemical applications .

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

methyl 4-amino-4-ethylhexanoate;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-9(10,5-2)7-6-8(11)12-3;/h4-7,10H2,1-3H3;1H |

InChI Key |

QOIJUWHSIWOIGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-4-ethylhexanoate hydrochloride typically involves the esterification of 4-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of methyl 4-amino-4-ethylhexanoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-ethylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 4-amino-4-ethylhexanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 4-amino-4-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-ethylhexanoic acid, which can interact with various pathways in the body.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s closest analogs differ in substituents, chain length, and functional groups, which critically influence their physicochemical and biological behaviors. Key comparisons include:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |

|---|---|---|---|---|

| Methyl 4-amino-4-methylpentanoate HCl | C₇H₁₆ClNO₂ | 181.66 | Methyl | Ester, amino, hydrochloride |

| Methyl 4-amino-4-ethylhexanoate HCl* | C₉H₁₈ClNO₂ | ~219.7* | Ethyl | Ester, amino, hydrochloride |

| Methyl 4-amino-4-phenylbutanoate HCl | C₁₁H₁₄ClNO₂ | ~235.7* | Phenyl | Ester, amino, hydrochloride |

| Methyl 4-aminocyclohexanecarboxylate HCl | C₈H₁₄ClNO₂ | 199.66 | Cyclohexyl | Ester, amino, hydrochloride |

*Estimated based on structural extrapolation.

Key Observations:

- Chain Length and Hydrophobicity: The ethylhexanoate derivative has a longer carbon chain than the methylpentanoate analog (C₉ vs. C₇), increasing hydrophobicity and likely reducing aqueous solubility .

- Conformational Flexibility : Cyclohexane-containing analogs (e.g., ) exhibit stereoisomerism (cis/trans), which can influence binding affinity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.